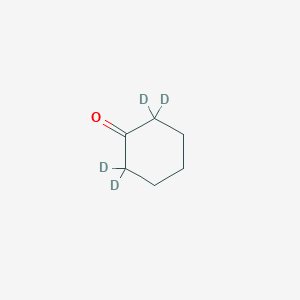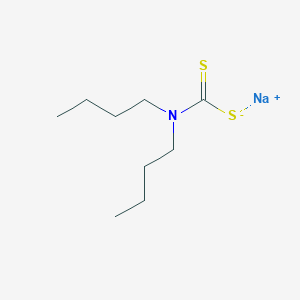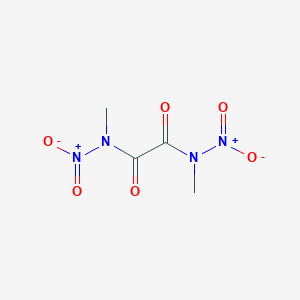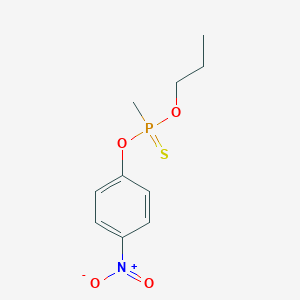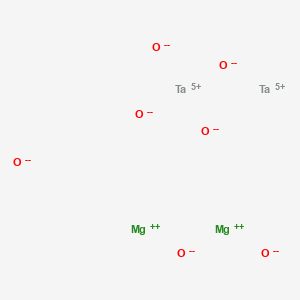
Magnesium tantalum oxide (MgTa2O6)
Descripción general
Descripción
Magnesium tantalum oxide, with the chemical formula MgTa2O6, is a compound that crystallizes in the tetragonal P4_2/mnm space group. It is known for its unique structural properties, where magnesium ions are bonded to oxygen atoms to form octahedral structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium tantalum oxide can be synthesized through the reduction of tantalum pentoxide (Ta2O5) with magnesium vapor. This process typically occurs in the temperature range of 540–680°C. The reaction can be represented as:
Ta2O5+5Mg→2Ta+5MgO
This method allows for the formation of tantalum powder with a specific surface area, which is crucial for various applications .
Industrial Production Methods
In industrial settings, the production of magnesium tantalum oxide involves the reduction of magnesium tantalates (MgTa2O6 and Mg4Ta2O9) by magnesium vapors. This process increases the specific surface area of the tantalum powder, making it suitable for use in advanced electronic devices and other applications .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium tantalum oxide primarily undergoes reduction reactions. The reduction of tantalum pentoxide with magnesium vapor is a key reaction, resulting in the formation of metallic tantalum and magnesium oxide .
Common Reagents and Conditions
The common reagents used in the reduction reactions include tantalum pentoxide and magnesium vapor. The reaction conditions typically involve high temperatures ranging from 540°C to 680°C .
Major Products Formed
The major products formed from the reduction of magnesium tantalum oxide include metallic tantalum and magnesium oxide. These products are essential for various industrial applications, particularly in the electronics industry .
Aplicaciones Científicas De Investigación
Magnesium tantalum oxide has several scientific research applications, including:
Materials Science: The compound’s high surface area and nanoporous structure make it suitable for use in advanced materials and nanotechnology.
Biomedical Applications: Research is ongoing to explore the potential use of magnesium tantalum oxide in biomedical applications, particularly in the development of biocompatible materials.
Mecanismo De Acción
The mechanism by which magnesium tantalum oxide exerts its effects is primarily through its structural properties. The compound’s unique octahedral structure allows for efficient interaction with other materials, making it suitable for use in various applications. The molecular targets and pathways involved in these interactions are still being studied, but the compound’s high surface area and nanoporous structure play a crucial role .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium niobium oxide (MgNb2O6):
Lithium tantalum oxide (LiTaO3): This compound is known for its piezoelectric properties and is used in various electronic devices.
Uniqueness of Magnesium Tantalum Oxide
Magnesium tantalum oxide is unique due to its high surface area and nanoporous structure, which make it suitable for advanced applications in electronics and materials science. Its ability to undergo reduction reactions with magnesium vapor also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
dimagnesium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.7O.2Ta/q2*+2;7*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXLIMFTIKVMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O7Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924323 | |
| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12293-61-7 | |
| Record name | Magnesium tantalum oxide (MgTa2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012293617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tantalum oxide (MgTa2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium ditantalum hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)

